

Methylophiopogonanone B: A Technical Guide to Its Discovery, Natural Sources, and Biological Activities

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Compound of Interest

Compound Name: *Methylophiopogonanone B*

Cat. No.: B579886

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Abstract

Methylophiopogonanone B, a homoisoflavonoid primarily sourced from the roots of *Ophiopogon japonicus*, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and detailed experimental protocols for the isolation and characterization of **Methylophiopogonanone B**. Furthermore, it delves into the methodologies for evaluating its key biological activities, including its antioxidant, anti-inflammatory, and anticancer effects. The document presents quantitative data in structured tables for comparative analysis and utilizes graphical representations to illustrate key experimental workflows and signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Sources

Methylophiopogonanone B (CAS No: 74805-91-7) is a naturally occurring homoisoflavonoid that was first identified as a constituent of *Ophiopogon japonicus* (L. f.) Ker-Gawl., a plant widely used in traditional medicine.^[1] It has also been reported in *Polygonatum odoratum* and *Liriope graminifolia*.^[2] The primary source for its isolation remains the fibrous roots of

Ophiopogon japonicus, which were once considered a waste product in the harvesting of the plant's tuberous roots.[1]

The discovery and isolation of **Methylophiopogonanone B** have been pivotal in exploring the therapeutic potential of Ophiopogon japonicus beyond its traditional uses. The yield of **Methylophiopogonanone B** from the fibrous roots has been reported to be significant, making it an accessible compound for research and development.[1]

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₀ O ₅	[2]
Molecular Weight	328.4 g/mol	[2]
IUPAC Name	(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one	[2]
Appearance	Not specified in provided results	
Solubility	Not specified in provided results	

Experimental Protocols

Isolation of Methylophiopogonanone B from Ophiopogon japonicus

The following protocol describes a method for the preparative isolation of **Methylophiopogonanone B** from the fibrous roots of Ophiopogon japonicus.[1]

3.1.1. Extraction:

- Air-dry the fibrous roots of Ophiopogon japonicus and grind them into a coarse powder.
- Extract the powdered material with 70% ethanol at room temperature.

- Concentrate the ethanol extract under reduced pressure to obtain a crude extract.
- Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
- Collect the ethyl acetate fraction, which is enriched with homoisoflavonoids.

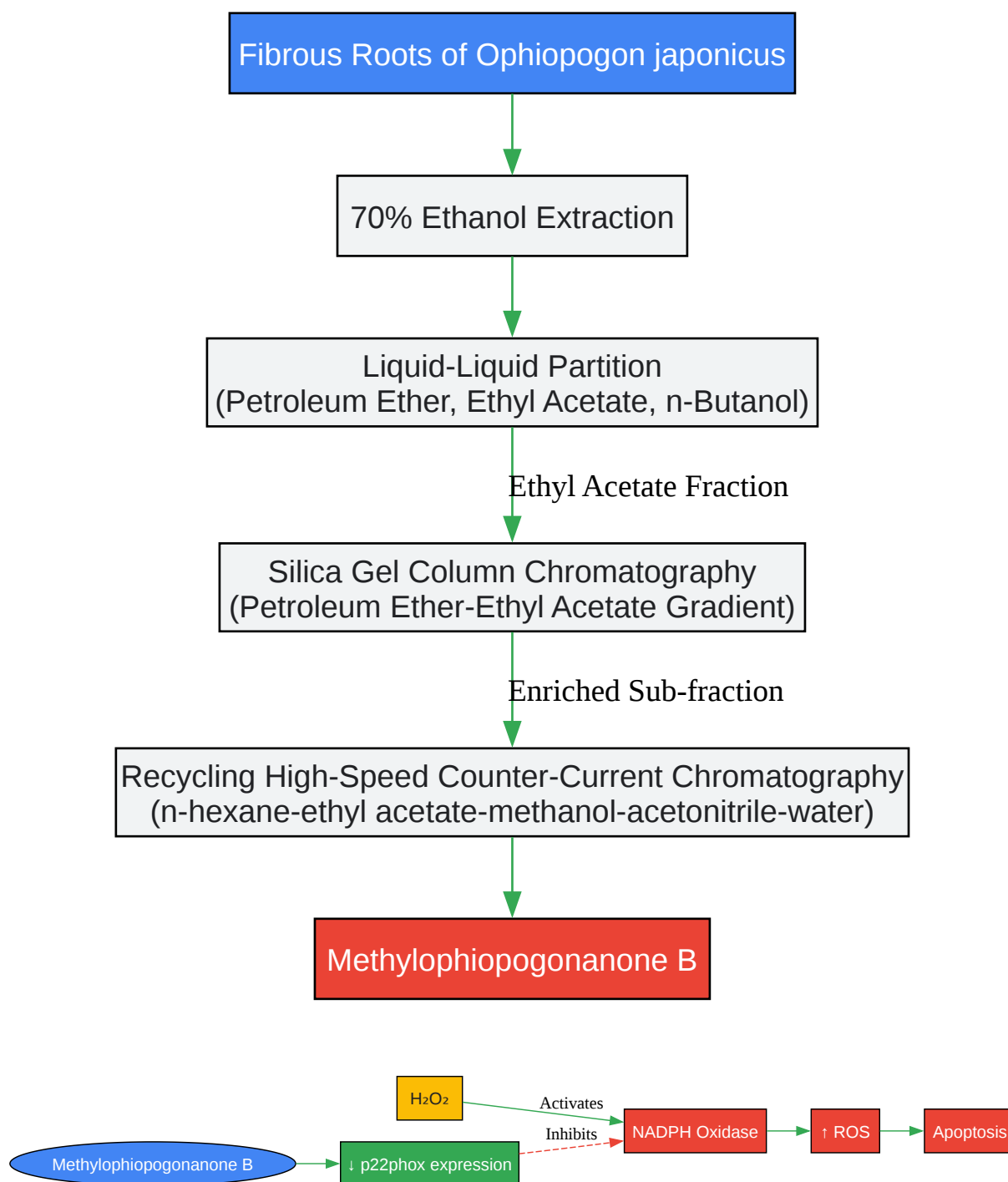
3.1.2. Chromatographic Purification:

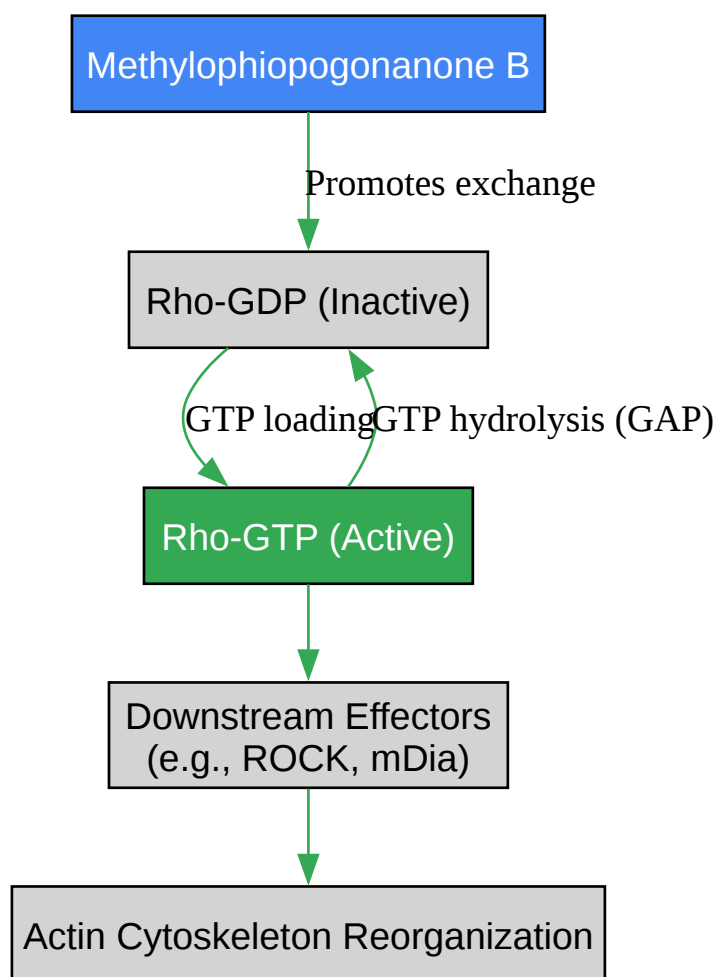
Step 1: Silica Gel Column Chromatography (SGCC)

- Subject the ethyl acetate fraction to silica gel column chromatography.
- Elute the column with a gradient of petroleum ether-ethyl acetate (from 50:1 to 2:1, v/v).
- Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing compounds with similar R_f values.

Step 2: Recycling High-Speed Counter-Current Chromatography (rHSCCC)

- Further purify the sub-fractions containing **Methylophiopogonanone B** using rHSCCC.
- Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-acetonitrile-water (3:2:2.5:1:1.5, v/v).
- Use the upper phase as the stationary phase and the lower phase as the mobile phase.
- Dissolve the sample in a mixture of the two phases and inject it into the HSCCC column.
- Perform the separation at a flow rate of 2.0 mL/min and a rotational speed of 900 rpm.
- Monitor the effluent with a UV detector and collect the fractions corresponding to **Methylophiopogonanone B**.
- From 257 mg of a sub-fraction, 148 mg of **Methylophiopogonanone B** with a purity of 94.62% can be obtained.[\[1\]](#)





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